1-{3-[(4-Methyl-3-nitrophenyl)sulfonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone
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Overview
Description
1-[3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a nitrobenzene sulfonyl group, an imidazolidinyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with imidazolidine under basic conditions to form the intermediate 1-[3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDIN-1-YL] compound. This intermediate is then reacted with 2-(piperidin-1-yl)ethan-1-one under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-[3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The nitrobenzene sulfonyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazolidinyl and piperidinyl groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitrobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Imidazole derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities.
Piperidine derivatives: Compounds containing the piperidine ring, widely used in medicinal chemistry
Uniqueness
1-[3-(4-METHYL-3-NITROBENZENESULFONYL)IMIDAZOLIDIN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H24N4O5S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-[3-(4-methyl-3-nitrophenyl)sulfonylimidazolidin-1-yl]-2-piperidin-1-ylethanone |
InChI |
InChI=1S/C17H24N4O5S/c1-14-5-6-15(11-16(14)21(23)24)27(25,26)20-10-9-19(13-20)17(22)12-18-7-3-2-4-8-18/h5-6,11H,2-4,7-10,12-13H2,1H3 |
InChI Key |
YJLNAUJGWGPKHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)CN3CCCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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